molecular formula C14H21BrO B1295505 p-Bromophenyl octyl ether CAS No. 96693-05-9

p-Bromophenyl octyl ether

Cat. No.: B1295505
CAS No.: 96693-05-9
M. Wt: 285.22 g/mol
InChI Key: UVBFFPZGOOKWNR-UHFFFAOYSA-N
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Description

P-Bromophenyl octyl ether (BOE) is an organic compound used in various scientific research applications. It is a colorless liquid with a sweet odor, and it is insoluble in water. BOE is a member of the bromophenyl ether family, and it is widely used in a variety of laboratory experiments and applications. BOE is a versatile compound that has a variety of uses, including synthesis and analysis of proteins, DNA, and other biopolymers. It is also used in the study of biochemical and physiological effects, as well as in the development of new drugs.

Scientific Research Applications

Environmental Accumulation and Transport

Research indicates that PBDEs have been accumulating rapidly worldwide, with significant environmental presence noted in East Asia. In sediments near industrialized areas, PBDE levels are among the highest reported. Studies have shown increasing trends of PBDEs in sediment cores and human breast milk over decades in regions like Japan and China, suggesting significant environmental persistence and bioaccumulation (Wang et al., 2007).

Degradation and Environmental Fate

Degradation studies focus on processes such as photolysis, zerovalent iron, and TiO2 photocatalysis in water matrices. Oxidative degradation by TiO2 is highlighted as particularly effective, preventing the formation of lower brominated PBDE congeners and promoting aromatic core cracking, suggesting potential for mitigating PBDE pollution in water (Santos et al., 2016).

Human Exposure and Toxicity

Significant human exposure pathways include dietary intake and dust ingestion, with PBDEs detected in human serum and milk. Despite phasing out certain PBDEs, levels in humans, especially in the USA, remain high. The toxicity data show endocrine disruption, developmental effects, and carcinogenic effects, highlighting the health risks posed by PBDE exposure (Wu et al., 2020).

Analytical Methods for PBDE Detection

Analytical methods for detecting PBDEs in environmental samples have evolved, with techniques focusing on liquid-liquid and solid phase extraction, Soxhlet extraction, and advanced mass spectrometry for accurate quantification. These methodologies are crucial for understanding PBDE distribution, transformation, and potential risks (Pietron & Malagocki, 2017).

Properties

IUPAC Name

1-bromo-4-octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBFFPZGOOKWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242392
Record name p-Bromophenyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96693-05-9
Record name p-Bromophenyl octyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096693059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromophenyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 100 ml of acetone, 8.0 g of 4-bromophenol, 8.9 g of n-octylbromide, and 13 g of potassium carbonate were heated to reflux for 12 hours. After the solvent was distilled off under a reduced pressure, the residue thus obtained was extracted with isopropyl ether, washed with a 5% aqueous sodium hydroxide solution and water in turn. The ether was distilled off, and the residue was purified by a silica gel column chromatography using a mixed solvents of n-hexane and diethyl ether (10:1) and subjected to distillation to obtain 8.4 g of 4-bromo-1-n-octyloxybenzene.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-bromophenol (10.46 g, 60.5 mmol), 1-bromooctane (15.43 g, 79.9 mmol) and potassiumcarbonate (90 g, 0.65 mol) in N,N-dimethylformamide and was heated to 90° C. for 4 h and then the potassiumcarbonate was filtered off. The reaction mixture was quenched with water and extracted three times with ether. The ether was then washed three times with 1M hydrochloric acid (HCl), one time with water, evaporated, and purified by distillation to obtain 1-bromo-4-(octyloxy)benzene (15.1 g, 52.9 mmol) as a colourless oil.
Quantity
10.46 g
Type
reactant
Reaction Step One
Quantity
15.43 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A reaction vessel was charged with 22.3 g of octyl bromide, 20 g of p-bromophenol, 33.3 g of potassium carbonate and 200 ml of 2-butanone (MEK), and the mixture was reacted under reflux and agitation for 10 hours. The reaction liquid was poured into diluted hydrochloric acid and the mixture was extracted with benzene. The extract was washed with an aqueous solution of edible salt and dried over Glauber's salt. The solvents were distilled off and the residue was distilled under reduced pressure to obtain 22.0 g (66.8%) of 4-octyloxybromobenzene.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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